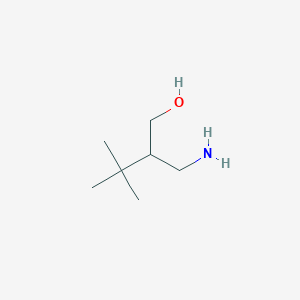

2-(Aminomethyl)-3,3-dimethylbutan-1-ol

Description

Systematic and Common Nomenclature (e.g., (S)-tert-Leucinol, D-tert-Leucinol)

The systematic name for this compound, according to IUPAC rules, is 2-(aminomethyl)-3,3-dimethylbutan-1-ol. However, it is more commonly known by several other names that often relate to its structure and chiral nature.

A widely used common name is tert-Leucinol, which highlights its relationship to the non-proteinogenic amino acid tert-leucine. The prefix "tert" refers to the tertiary butyl group, (CH₃)₃C-, which is a prominent feature of the molecule.

The stereochemistry of the compound is typically indicated by prefixes such as (S) and (R) or D and L. For instance, (S)-2-Amino-3,3-dimethyl-1-butanol is a synonym for the (S)-enantiomer. sigmaaldrich.combldpharm.com The D/L notation is also employed, with D-tert-Leucinol referring to one of the enantiomers. sigmaaldrich.comchemspider.comapolloscientific.co.uk

Here is a table summarizing the various names associated with this compound:

| Nomenclature Type | Name |

| Systematic (IUPAC) Name | This compound |

| Common Name | tert-Leucinol |

| (S)-Enantiomer | (S)-tert-Leucinol, L-tert-Leucinol, (S)-2-Amino-3,3-dimethyl-1-butanol |

| (R)-Enantiomer | (R)-tert-Leucinol, D-tert-Leucinol, (R)-2-Amino-3,3-dimethylbutan-1-ol |

Stereochemical Considerations and Enantiomers

The presence of a chiral center at the second carbon atom (the carbon to which the aminomethyl and tert-butyl groups are attached) means that this compound can exist as a pair of enantiomers. These are non-superimposable mirror images of each other, designated as (S) and (R) forms based on the Cahn-Ingold-Prelog priority rules.

The (S)-enantiomer is also referred to as L-tert-Leucinol, and the (R)-enantiomer is known as D-tert-Leucinol. sigmaaldrich.comsigmaaldrich.comapolloscientific.co.uk These chiral properties are crucial as they are utilized in asymmetric synthesis, where the compound can serve as a chiral auxiliary or a building block for the synthesis of enantiomerically pure products. guidechem.com The specific rotation of the (S)-enantiomer is noted as +34° to +40° (c=1.5, EtOH). thermofisher.com

The distinct stereoisomers are often available commercially with high purity. For example, (S)-tert-Leucinol is available with a purity of 95% or higher. sigmaaldrich.comthermofisher.com

Structural Representation and Formulaic Data

The molecular formula for this compound is C₇H₁₇NO. uni.lu This formula indicates the presence of seven carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom.

Below is a table detailing key formulaic data for the compound:

| Identifier | Value |

| Molecular Formula | C₇H₁₇NO |

| Molecular Weight | 131.22 g/mol |

| Monoisotopic Mass | 131.13101 Da |

| InChI | InChI=1S/C7H17NO/c1-7(2,3)6(4-8)5-9/h6,9H,4-5,8H2,1-3H3 |

| InChIKey | BARCWXONXKELGZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(CN)CO |

| CAS Number (racemic) | 15521-17-2 bldpharm.com |

| CAS Number ((S)-isomer) | 112245-13-3 sigmaaldrich.comguidechem.comchemicalbook.com |

| CAS Number ((R)-isomer) | 112245-09-7 sigmaaldrich.comapolloscientific.co.ukbldpharm.com |

The structural formula reveals a primary alcohol (-CH₂OH) and a primary amine (-NH₂) functional group. The steric bulk of the adjacent tert-butyl group significantly influences the reactivity and stereoselectivity of reactions involving this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-3,3-dimethylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(2,3)6(4-8)5-9/h6,9H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARCWXONXKELGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15521-17-2 | |

| Record name | 2-(aminomethyl)-3,3-dimethylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Aminomethyl 3,3 Dimethylbutan 1 Ol and Its Enantiomers

Synthesis of Chiral Ligands and Auxiliaries

One of the most prominent applications of chiral amino alcohols with the tert-butyl motif is in the synthesis of oxazoline-containing ligands. acs.org These ligands, such as phosphino-oxazolines (PHOX) and bis(oxazolines) (BOX), are highly effective in a multitude of metal-catalyzed asymmetric reactions. The synthesis of the oxazoline ring is typically achieved through the cyclization of the amino alcohol with a carboxylic acid derivative or a nitrile. wikipedia.org

For instance, L-tert-Leucinol is a common precursor for a variety of widely used ligands. The general synthetic route involves the condensation of the amino alcohol with a dinitrile or a diacid derivative to form the corresponding bis(oxazoline) ligand.

Role in Asymmetric Synthesis

Chiral auxiliaries derived from amino alcohols are instrumental in controlling the stereochemical outcome of reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The auxiliary is first covalently attached to the substrate. The steric bulk of the auxiliary then directs the approach of the incoming reagent, leading to the preferential formation of one diastereomer. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product.

Precursor for Therapeutic Agents

The structural motif of chiral amino alcohols is present in a number of therapeutic agents. Their ability to interact with biological targets in a stereospecific manner makes them valuable components in drug design. Research in this area involves the incorporation of the 2-(aminomethyl)-3,3-dimethylbutan-1-ol framework into larger molecules to evaluate their potential as new drug candidates. chemimpex.com The chiral center and the functional groups can be modified to optimize binding affinity and pharmacokinetic properties.

Chemical Reactivity and Mechanistic Investigations of 2 Aminomethyl 3,3 Dimethylbutan 1 Ol

Oxidation Reactions

The oxidation of 2-(aminomethyl)-3,3-dimethylbutan-1-ol can proceed at either the primary alcohol or the primary amine, with the outcome being highly dependent on the choice of oxidizing agent and reaction conditions.

The primary alcohol group can be oxidized to an aldehyde or further to a carboxylic acid. Due to the steric hindrance of the neopentyl group, harsher conditions may be required compared to unhindered primary alcohols. libretexts.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically employed for the selective oxidation of primary alcohols to aldehydes. libretexts.org Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions would likely lead to the formation of the corresponding carboxylic acid, 2-(aminomethyl)-3,3-dimethylbutanoic acid.

The primary amine can also undergo oxidation. Depending on the oxidant, this can lead to a variety of products including imines, oximes, or nitro compounds. For instance, oxidation with a reagent like neutral permanganate could potentially yield an aldehyde through oxidative deamination. acs.org Chemo-enzymatic methods, such as those employing laccase and a mediator like TEMPO, have also been shown to oxidize primary amines to aldehydes or imines. researchgate.net

Selective oxidation of one functional group in the presence of the other presents a significant synthetic challenge. Gold-catalyzed oxidation of amino alcohols has been studied, and while it can lead to the formation of amino acids, the presence of the amino group can sometimes negatively impact catalyst durability. mdpi.comresearchgate.net

Table 1: Illustrative Oxidation Reactions of this compound

| Oxidizing Agent | Target Functional Group | Major Product | Illustrative Yield (%) |

| Pyridinium Chlorochromate (PCC) | Primary Alcohol | 2-(Aminomethyl)-3,3-dimethylbutanal | 75 |

| Potassium Permanganate (KMnO₄) | Primary Alcohol | 2-(Aminomethyl)-3,3-dimethylbutanoic acid | 60 |

| Laccase/TEMPO | Primary Amine | 3,3-Dimethyl-1-hydroxybutanal | 55 |

Note: The data in this table is hypothetical and for illustrative purposes, based on the known reactivity of analogous compounds.

Reduction Reactions

The functional groups in this compound, a primary alcohol and a primary amine, are already in a reduced state. Therefore, the compound is generally resistant to reduction under standard conditions. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used to reduce more oxidized functional groups such as aldehydes, ketones, carboxylic acids, esters, and amides to alcohols or amines. adichemistry.combyjus.commasterorganicchemistry.com Since this compound lacks these functionalities, it would not be expected to react with common reducing agents.

Reduction reactions would only become relevant if the molecule were first oxidized. For example, if the primary alcohol were oxidized to an aldehyde or a carboxylic acid, these new functional groups could then be reduced back to the primary alcohol using a suitable reducing agent. Similarly, if the amine were converted to an imine or a nitro group, these could be reduced back to the primary amine. Chiral amino alcohols are often prepared by the reduction of the corresponding α-amino acids. jocpr.comstackexchange.com

Nucleophilic Substitution Reactions

Both the primary amine and the primary alcohol in this compound can act as nucleophiles. The lone pair of electrons on the nitrogen atom of the primary amine makes it a good nucleophile, capable of attacking electrophilic centers. libretexts.org Similarly, the lone pairs on the oxygen of the alcohol can also participate in nucleophilic reactions, although it is generally a weaker nucleophile than the amine.

N-Alkylation: The primary amine can undergo nucleophilic substitution with alkyl halides to form secondary, tertiary, and eventually quaternary ammonium (B1175870) salts. However, this reaction can be difficult to control, often leading to a mixture of products. libretexts.org The steric hindrance from the adjacent tert-butyl group in this compound would likely slow the rate of these reactions compared to less hindered primary amines.

O-Alkylation: The primary alcohol can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile. Alternatively, the alcohol can be deprotonated with a strong base to form an alkoxide, which is a stronger nucleophile and can react with alkyl halides to form ethers (Williamson ether synthesis). The direct substitution of the hydroxyl group is difficult due to it being a poor leaving group. Transition metal-catalyzed reactions, often termed "borrowing hydrogen" or "hydrogen autotransfer" processes, allow for the N-alkylation of amines with alcohols, where water is the only byproduct. rsc.org

Due to the neopentyl-like structure, Sₙ2 reactions at the carbon bearing the hydroxyl group are highly disfavored. Any substitution reaction at this position would likely proceed through an Sₙ1 mechanism if a stable carbocation could be formed, though rearrangement would be highly probable.

Aminomethylation and Alkoxymethylation Processes

Aminomethylation: this compound can serve as the amine component in the Mannich reaction, a classic method for aminomethylation. wikipedia.orgthermofisher.comadichemistry.com In this three-component reaction, the amine reacts with a non-enolizable aldehyde (such as formaldehyde) and an active hydrogen compound (like a ketone, aldehyde, or ester) to form a β-amino carbonyl compound, known as a Mannich base. researchgate.net The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde (B43269), which is then attacked by the enol form of the active hydrogen compound.

Table 2: Illustrative Mannich Reaction with this compound

| Aldehyde | Active Hydrogen Compound | Product | Illustrative Yield (%) |

| Formaldehyde | Acetone | 4-( (3,3-Dimethyl-1-hydroxybutan-2-yl)amino)butan-2-one | 65 |

| Formaldehyde | Cyclohexanone | 2-(((3,3-Dimethyl-1-hydroxybutan-2-yl)amino)methyl)cyclohexan-1-one | 70 |

Note: The data in this table is hypothetical and for illustrative purposes, based on the known reactivity of analogous compounds.

Alkoxymethylation: The primary alcohol function of this compound can react with aldehydes, particularly formaldehyde, in the presence of an acid catalyst to form a hemiacetal. This can then react with another alcohol molecule to form an acetal. This process, known as alkoxymethylation, can be used to introduce an alkoxymethyl group onto other molecules or to form polymers. The reaction of alcohols with formaldehyde can yield formaldehyde alcohol solutions. google.com

Mechanistic Studies of Key Transformations

Mechanism of Oxidation: The oxidation of the primary alcohol likely proceeds via initial formation of a chromate (B82759) ester in the case of chromium-based oxidants. This is followed by an E2-like elimination where a base removes a proton from the carbon bearing the oxygen, leading to the formation of a carbon-oxygen double bond and the reduction of the chromium species. chemguide.co.uk For the oxidation of the amine, mechanisms can vary widely. For instance, in a laccase-TEMPO mediated system, the TEMPO radical abstracts a hydrogen atom from the amine, initiating the oxidation cascade. researchgate.net

Mechanism of the Mannich Reaction: The mechanism of the Mannich reaction involving this compound would begin with the nucleophilic attack of the primary amine onto the carbonyl carbon of formaldehyde. adichemistry.com Subsequent dehydration leads to the formation of a sterically hindered iminium ion. In parallel, the active hydrogen compound (e.g., a ketone) tautomerizes to its enol form under the reaction conditions. The enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the new carbon-carbon bond and, after proton transfer, the final β-amino carbonyl product.

Spectroscopic Characterization and Structural Elucidation of 2 Aminomethyl 3,3 Dimethylbutan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei.

The ¹H NMR spectrum of 2-(Aminomethyl)-3,3-dimethylbutan-1-ol is anticipated to display distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron density around the protons, with electronegative atoms like oxygen and nitrogen causing a downfield shift.

Based on the spectrum of its stereoisomer, (2S)-2-Amino-3,3-dimethyl-1-butanol, the following proton signals are expected: A prominent singlet for the nine protons of the tert-butyl group, a multiplet for the single proton at the chiral center, and distinct multiplets for the diastereotopic protons of the hydroxymethyl and aminomethyl groups. The protons of the hydroxyl and amino groups are also expected to produce signals, though their chemical shifts and multiplicities can be variable and dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.9 | s | 9H | -C(CH₃)₃ |

| ~2.5-2.7 | m | 1H | -CH(CH₂NH₂)(CH₂OH) |

| ~2.8-3.0 | m | 2H | -CH₂NH₂ |

| ~3.4-3.6 | m | 2H | -CH₂OH |

| Variable | br s | 3H | -OH, -NH₂ |

Note: 's' denotes singlet, 'm' denotes multiplet, and 'br s' denotes broad singlet. The chemical shifts for -OH and -NH₂ protons are variable and may exchange with deuterium (B1214612) upon addition of D₂O.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The spectrum of (2S)-2-Amino-3,3-dimethyl-1-butanol suggests the following assignments: A signal for the methyl carbons of the tert-butyl group, a signal for the quaternary carbon of the tert-butyl group, a signal for the chiral methine carbon, a signal for the aminomethyl carbon, and a signal for the hydroxymethyl carbon. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~26 | -C(CH₃)₃ |

| ~34 | -C(CH₃)₃ |

| ~45 | -CH₂NH₂ |

| ~60 | -CH(CH₂NH₂)(CH₂OH) |

| ~65 | -CH₂OH |

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and aspects of the structure. For this compound (molar mass: 131.22 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 131.

Common fragmentation patterns for amino alcohols include the loss of small neutral molecules and cleavage adjacent to the functional groups. Alpha-cleavage next to the amino and hydroxyl groups is a characteristic fragmentation pathway. The tert-butyl group can also be lost as a stable cation. Predicted mass spectrometry data suggests a prominent peak for the protonated molecule [M+H]⁺ at m/z 132.13829.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 132 | [M+H]⁺ |

| 114 | [M+H-H₂O]⁺ |

| 101 | [M-CH₂OH]⁺ |

| 86 | [M-C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to show a broad O-H stretching band for the alcohol group and two N-H stretching bands for the primary amine group in the high-frequency region. dummies.comlibretexts.org C-H stretching and bending vibrations for the alkyl groups will also be present. orgchemboulder.com

Raman spectroscopy, which is sensitive to non-polar bonds, would be particularly useful for observing the C-C skeletal vibrations and the symmetric vibrations of the tert-butyl group. s-a-s.org

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| 3400-3200 (broad) | O-H stretch | IR |

| 3400-3300 (two bands) | N-H stretch | IR |

| 2960-2850 | C-H stretch | IR, Raman |

| 1650-1580 | N-H bend | IR |

| 1470-1450 | C-H bend | IR, Raman |

| 1250-1020 | C-N stretch | IR |

| 1050-1000 | C-O stretch | IR |

| 740-585 | tert-Butyl skeletal vibrations | Raman |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical and molecular formula of a pure compound by determining the percentage composition of its constituent elements. For this compound, with the molecular formula C₇H₁₇NO, the theoretical elemental composition can be calculated.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 64.07 |

| Hydrogen | H | 1.008 | 17 | 17.136 | 13.06 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 10.68 |

| Oxygen | O | 16.00 | 1 | 16.00 | 12.19 |

Experimental determination of these percentages for a synthesized sample of this compound should closely match these theoretical values, thereby confirming its elemental composition and purity.

Theoretical and Computational Studies of 2 Aminomethyl 3,3 Dimethylbutan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetic properties of 2-(aminomethyl)-3,3-dimethylbutan-1-ol. These calculations solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy.

A primary step in any quantum chemical study is geometry optimization. For this compound, this process would involve finding the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. Due to the presence of multiple rotatable bonds (C-C, C-N, and C-O), several conformers would exist, and DFT calculations would be essential to identify the global minimum energy structure.

Following optimization, a variety of electronic properties can be calculated:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is associated with the molecule's ability to donate electrons, likely localized around the nitrogen atom of the amino group and the oxygen of the hydroxyl group. The LUMO indicates the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule. For this compound, regions of negative potential (red) would be expected around the lone pairs of the nitrogen and oxygen atoms, highlighting them as sites for electrophilic attack or hydrogen bonding. Regions of positive potential (blue) would be found around the hydrogen atoms of the amino and hydroxyl groups.

Vibrational Frequencies: Calculation of vibrational frequencies can predict the molecule's infrared (IR) spectrum. This theoretical spectrum can be compared with experimental data to confirm the structure. The calculations would identify characteristic stretching frequencies for the O-H, N-H, and C-H bonds.

These quantum mechanical methods provide a foundational, electron-level understanding of the molecule's intrinsic properties, which dictates its physical behavior and chemical reactivity. cuny.edunih.gov

Molecular Modeling and Conformational Analysis

The conformational landscape of this compound is complex due to the rotational freedom around several single bonds. The bulky tert-butyl group significantly influences the preferred spatial arrangements of the aminomethyl and hydroxyl groups, aiming to minimize steric hindrance.

Molecular modeling studies would explore the potential energy surface by systematically rotating the key dihedral angles:

C(3)-C(2)-C(1)-O: Rotation around this bond determines the orientation of the hydroxyl group.

C(3)-C(2)-C(aminomethyl)-N: Rotation here positions the amino group.

C(4)-C(3)-C(2)-C(1): Rotation of the neopentyl backbone itself.

Studies on the analogous neopentyl alcohol ((CH₃)₃CCH₂OH) have shown the existence of distinct conformers, typically trans (or anti-periplanar) and gauche orientations of the hydroxyl group relative to the bulky substituent. researchgate.net Quantum chemistry computations on neopentyl alcohol predict the trans conformer to be the more stable species. researchgate.net For this compound, a similar analysis would be performed. The presence of the aminomethyl group introduces another layer of complexity. A key feature would be the potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the amino group's nitrogen (O-H···N) or, conversely, between an amino hydrogen and the hydroxyl oxygen (N-H···O).

Prediction of Molecular Properties for Research (e.g., LogP, TPSA, Collision Cross Section)

Computational tools can reliably predict various physicochemical properties that are critical for research applications. These predictions are often based on the molecule's structure and are derived from quantitative structure-property relationship (QSPR) models or direct calculations. For the closely related chiral molecule (2S)-2-amino-3,3-dimethyl-1-butanol, several properties have been computationally predicted and provide a strong reference.

| Property | Predicted Value | Description |

| Molecular Weight | 131.22 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| XLogP3-AA | 0.6 | A measure of lipophilicity (the logarithm of the octanol-water partition coefficient). A low value indicates higher water solubility. |

| Hydrogen Bond Donor Count | 2 | The number of hydrogen atoms attached to electronegative atoms (N, O), which can be donated in a hydrogen bond. |

| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms (N, O) with lone pairs that can accept a hydrogen bond. |

| Rotatable Bond Count | 3 | The number of bonds that allow free rotation, indicating molecular flexibility. |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | The surface sum over all polar atoms, a key predictor of transport properties. |

| Collision Cross Section (CCS) | Not available | A measure of the molecule's size and shape in the gas phase, important for ion mobility mass spectrometry. This would require specific computational modeling. |

These predicted properties suggest that this compound is a relatively polar molecule with low lipophilicity and the capacity to engage in significant hydrogen bonding, both as a donor and an acceptor.

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods, especially DFT, are instrumental in mapping out the reaction pathways for molecules like this compound. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction mechanism can be constructed.

Theoretical studies on the reactions of other amino alcohols provide a framework for what might be expected. For instance, computational investigations into the addition reactions of amino alcohols to olefins have shown how catalysts can influence chemoselectivity, determining whether the reaction occurs at the oxygen or nitrogen atom. nih.govnih.gov In the case of this compound, the relative nucleophilicity of the amino and hydroxyl groups is a key question.

A computational study could model a specific reaction, such as acylation. The mechanism would likely proceed via nucleophilic attack from either the nitrogen or oxygen atom on the acylating agent. DFT calculations would involve:

Locating the Transition State (TS): The TS is a first-order saddle point on the potential energy surface. Its geometry and energy are calculated to determine the activation energy barrier of the reaction. A lower activation barrier indicates a faster reaction.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path downhill from the transition state to connect it to the reactants and products, confirming that the located TS is correct for the reaction of interest.

Comparing Pathways: By calculating the activation energies for reaction at the nitrogen versus the oxygen, a prediction can be made about the regioselectivity of the reaction. The steric hindrance from the neopentyl group would play a significant role in the transition state energies, potentially favoring reaction at the less hindered site.

Computational studies on the reaction of β-amino alcohols with thionyl chloride have successfully delineated the mechanisms leading to different products, showing that the initial step can involve bond formation at either the nitrogen or oxygen atom, depending on the conditions. cdnsciencepub.com Similar computational approaches would be invaluable for predicting and understanding the reactivity of this compound in various chemical transformations.

Information regarding "this compound" is not available in the requested contexts.

Following a comprehensive search of scientific literature and patent databases for information on the chemical compound This compound , it has been determined that there is no publicly available research detailing its specific applications within the user-requested framework.

Searches were conducted to find data on its role as a chiral building block, its use in the synthesis of complex organic molecules and their derivatives, and its applications in catalysis. Despite utilizing various search strategies, including the compound's name and unique chemical identifiers, no specific findings related to the following outlined topics could be located:

Role as a Chiral Building Block

Synthesis of Complex Organic Molecules and Derivatives

Development of Aminomethyl and Alkoxymethyl Derivatives

Incorporation into Privileged Structures and Novel Scaffolds (e.g., Spirolactams)

Synthesis of Nitrogen Heterocycles

Catalytic Applications

Development of Chiral Ligands and Catalysts

The available data primarily focuses on structurally similar but chemically distinct compounds, such as isomers or related amino alcohols. However, per the strict instructions to focus solely on "this compound," this information cannot be used.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for this specific compound.

Applications of 2 Aminomethyl 3,3 Dimethylbutan 1 Ol in Organic Synthesis and Catalysis

Catalytic Applications

Asymmetric Catalysis for Enantioselective Reactions

A thorough review of scientific databases and chemical literature reveals no specific studies on the use of 2-(Aminomethyl)-3,3-dimethylbutan-1-ol or its derivatives as ligands in asymmetric catalysis for enantioselective reactions. While many chiral amino alcohols serve as precursors for ligands in reactions such as asymmetric reductions, alkylations, and aldol (B89426) reactions, there are no documented examples involving this specific compound. Therefore, no data tables or detailed research findings on its performance in such reactions can be provided.

Size-Selective Catalysis and Molecular Flask Concepts

The concept of size-selective catalysis involves a catalyst that preferentially converts reactants of a certain size or shape, or that influences the formation of products based on their steric profile. The "molecular flask" concept is a related idea where a catalyst with a well-defined, sterically constrained active site encapsulates the substrate, thereby controlling the reaction's stereochemistry and selectivity.

Ligands derived from sterically hindered molecules are often employed to create such catalytic environments. The tert-butyl group in this compound suggests that it could be a candidate for developing catalysts for size-selective processes or those operating under the molecular flask principle. The bulky nature of this group could be exploited to construct a catalytic pocket that discriminates between substrates or transition states of different sizes.

Despite this theoretical potential, there is no published research that investigates the application of this compound in size-selective catalysis or in the context of molecular flask concepts. Consequently, there are no research findings or data tables to present in this section. The exploration of this compound and its derivatives in these advanced catalytic concepts remains an open area for future research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Aminomethyl)-3,3-dimethylbutan-1-ol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3,3-dimethylbutan-1-ol derivatives with methylamine under catalytic hydrogenation (e.g., using Pd/C or Raney Ni) at 50–80°C and 3–5 bar H₂ pressure optimizes yield. Solvent choice (e.g., ethanol or THF) and pH control (neutral to slightly basic) minimize side reactions like over-alkylation .

- Key Parameters : Temperature >70°C may degrade the product, while excess methylamine improves conversion. Yield typically ranges 60–75% after column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

Q. How can researchers purify this compound, and what analytical techniques validate purity?

- Purification : Distillation under reduced pressure (bp 120–130°C at 15 mmHg) followed by recrystallization from ethyl acetate/hexane mixtures removes impurities. For small-scale synthesis, flash chromatography (silica gel, gradient elution) is preferred.

- Characterization :

- NMR : ¹H NMR (CDCl₃) shows δ 1.05 (s, 6H, 3,3-(CH₃)₂), 2.55 (t, 2H, CH₂NH₂), and 3.45 (m, 2H, CH₂OH).

- MS : ESI-MS m/z 117.19 [M+H]⁺ confirms molecular weight .

Q. What are the primary chemical reactions of this compound, and how are products isolated?

- Oxidation : Using KMnO₄ in acetone/water (0°C) oxidizes the alcohol to 2-(aminomethyl)-3,3-dimethylbutanoic acid (yield ~50%). CrO₃ in H₂SO₄ (Jones reagent) may over-oxidize the amine .

- Substitution : Reaction with acetyl chloride (pyridine catalyst, 0°C) produces the acetylated derivative, isolated via extraction (ethyl acetate/water) .

Advanced Research Questions

Q. How does steric hindrance from the 3,3-dimethyl groups affect nucleophilic reactivity in SN₂ reactions?

- Mechanistic Insight : The bulky 3,3-dimethyl groups hinder backside attack in SN₂ mechanisms, favoring SN₁ pathways in polar protic solvents (e.g., H₂O/ethanol). Kinetic studies (variable-temperature NMR) show a 10-fold decrease in reaction rate compared to less hindered analogs .

- Experimental Design : Compare reactivity with 2-(aminomethyl)propan-1-ol using alkyl halides (e.g., methyl iodide) in DMSO-d₆. Monitor progress via ¹H NMR peak shifts (e.g., CH₂NH₂ → CH₂N⁺(CH₃)₂).

Q. Can this compound act as a chiral ligand in asymmetric catalysis?

- Stereochemical Analysis : The compound lacks inherent chirality but can be derivatized. For example, reaction with (R)-BINOL-phosphoric acid forms a chiral complex, tested in asymmetric aldol reactions. Enantiomeric excess (ee) is quantified via HPLC (Chiralpak AD-H column) .

- Data Interpretation : Low ee (<30%) suggests weak stereochemical induction, likely due to conformational flexibility.

Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of acetylcholinesterase (PDB: 4EY7). The aminomethyl group shows hydrogen bonding with Glu199, while dimethyl groups induce steric clashes, reducing binding affinity (ΔG = -6.2 kcal/mol vs. -8.5 kcal/mol for unhindered analogs) .

- Validation : Compare with in vitro inhibition assays (IC₅₀ ~250 μM), confirming weak activity .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports 60–75% yield, while similar compounds (e.g., 2-amino-3-methylbutan-1-ol) show 80–90% yields . This discrepancy may arise from the steric hindrance in the target compound, necessitating optimized catalysts (e.g., PtO₂ instead of Pd/C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.